3-(Trifluoromethyl)azetidin-3-OL hydrochloride
CAS No.: 848192-96-1
Cat. No.: VC2922565
Molecular Formula: C4H7ClF3NO
Molecular Weight: 177.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848192-96-1 |
|---|---|
| Molecular Formula | C4H7ClF3NO |
| Molecular Weight | 177.55 g/mol |
| IUPAC Name | 3-(trifluoromethyl)azetidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H |
| Standard InChI Key | BWGPIPWVIWINLD-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C(F)(F)F)O.Cl |
| Canonical SMILES | C1C(CN1)(C(F)(F)F)O.Cl |
Introduction
Chemical Identity and Structure
3-(Trifluoromethyl)azetidin-3-ol hydrochloride is characterized by a four-membered azetidine ring containing nitrogen, with a trifluoromethyl (-CF3) group and hydroxyl (-OH) group at the 3-position. This compound exists as a hydrochloride salt, which significantly affects its physical properties and handling characteristics .
Basic Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 848192-96-1 |
| Molecular Formula | C₄H₇ClF₃NO |
| Molecular Weight | 177.55 g/mol |
| MDL Number | MFCD13248564 |
| IUPAC Name | 3-(trifluoromethyl)azetidin-3-ol hydrochloride |
| InChI | InChI=1/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H |
| InChIKey | MTIONBCSUYRIEM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(C(F)(F)F)O.Cl |
The structure consists of a strained four-membered azetidine ring with a nitrogen atom, bearing a trifluoromethyl group and a hydroxyl group at the 3-position . The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and potentially affects its biological activity .
Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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3-(Trifluormethyl)azetidin-3-olhydrochlorid(1:1)
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3-(Trifluoromethyl)Azetidin-3-Ol Hydrochloride (1:1)
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3-Azetidinol, 3-(Trifluoromethyl)-, Hydrochloride (1:1)
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3-(Trifluoromethyl)-3-azetidinol HCl
Physical and Chemical Properties
The physical and chemical properties of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride are influenced by its structural features, particularly the presence of the trifluoromethyl group and its existence as a hydrochloride salt.
General Properties
The compound is typically available as a solid at room temperature. The trifluoromethyl group (-CF3) significantly enhances the compound's lipophilicity while the hydroxyl group (-OH) contributes to its reactivity and solubility in polar solvents. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous solutions compared to its free base form .
Solubility and Stability
The hydrochloride salt form of this compound generally demonstrates improved solubility in aqueous environments compared to the free base. For laboratory applications, it can be dissolved in appropriate solvents according to the required concentration. The compound is typically stored at ambient temperature, suggesting relatively good stability under normal conditions .
When preparing stock solutions, it is recommended to:
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Select appropriate solvents based on the compound's solubility characteristics
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Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing
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Use within 6 months when stored at -80°C, or within 1 month when stored at -20°C
Synthesis and Preparation Methods
The synthesis of azetidine derivatives like 3-(Trifluoromethyl)azetidin-3-ol hydrochloride typically involves specialized organic chemistry techniques due to the strained nature of the four-membered ring system.
Purification Procedures
Typical purification procedures for azetidine derivatives include:
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Washing with 1:1 H₂O/brine mixtures
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Drying over desiccants such as MgSO₄ or Na₂SO₄
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Filtration to remove drying agents
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Concentration of the product
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Further purification by silica gel column chromatography when necessary
Applications in Research and Development
3-(Trifluoromethyl)azetidin-3-ol hydrochloride has several potential applications, particularly in pharmaceutical research and medicinal chemistry.
Building Block in Chemical Synthesis
Functionalized azetidines such as 3-(Trifluoromethyl)azetidin-3-ol hydrochloride serve as valuable building blocks in organic synthesis due to:
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Their potential as amino acid surrogates
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Applications in peptidomimetic and nucleic acid chemistry
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Utility in catalytic processes including various addition reactions
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Their strained ring system, which makes them excellent candidates for ring-opening and expansion reactions
The compound's unique structural features, particularly the combination of the azetidine ring with the trifluoromethyl group, make it a potentially valuable intermediate in the synthesis of more complex structures with pharmaceutical relevance .
| Specification | Details |
|---|---|
| Purity | Typically ≥95% or ≥98% |
| Form | Solid |
| Storage Temperature | Ambient |
| Shipping Condition | Room temperature or with blue ice upon request |
| Intended Use | For research use only |
| Package Size | Price Range (Example) |
|---|---|
| 100 mg | €25.00 - €43.00 |
| 250 mg | €39.00 - €58.00 |
| 1 g | €75.00 - €151.00 |
| 5 g | €213.00 - €407.00 |
| 10 g | €495.00 |
| 25 g | €1,268.00 or upon inquiry |
Actual pricing may vary depending on supplier, quantity, purity, and current market conditions .
Related Compounds and Structural Analogs
Understanding the relationship between 3-(Trifluoromethyl)azetidin-3-ol hydrochloride and similar compounds provides context for its properties and applications.
Structural Analogs
Several compounds share structural similarities with 3-(Trifluoromethyl)azetidin-3-ol hydrochloride:
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3-(Difluoromethyl)azetidin-3-ol hydrochloride (CAS: 1909316-00-2) - Contains a difluoromethyl group (CF₂H) instead of a trifluoromethyl group (CF₃)
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1-Amino-3-(trifluoromethyl)azetidin-3-ol (CAS: 2098043-10-6) - Contains an additional amino group at the nitrogen position of the azetidine ring
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3-(3-chlorophenyl)azetidin-3-ol hydrochloride - Features a 3-chlorophenyl group instead of a trifluoromethyl group at the 3-position
These structural variations can lead to different physicochemical properties and potentially different biological activities, making them valuable for comparative studies in medicinal chemistry research.
Patent Activity
Patent analysis reveals significant interest in 3-(Trifluoromethyl)azetidin-3-ol hydrochloride and related compounds. According to PubChem data, there are approximately 542 patents referencing this compound, indicating substantial research and development activity focused on its applications . This patent activity suggests potential commercial and pharmaceutical interest in the compound and its derivatives.
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